(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane
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Overview
Description
(1R,2R)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two toluenesulfonyl groups attached to a cyclohexane ring via amino linkages. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of (1R,2R)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted cyclohexane compounds.
Scientific Research Applications
(1R,2R)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. The toluenesulfonyl groups play a crucial role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-1,2-Bis(aminomethyl)cyclohexane
Uniqueness
(1R,2R)-1,2-N,N’-Bis[(4-toluenesulfonyl)amino]cyclohexane is unique due to its specific chiral configuration and the presence of two toluenesulfonyl groups. These features confer distinct chemical reactivity and selectivity, making it valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAGQKYVFEMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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